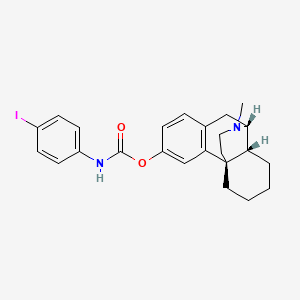
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate: is a synthetic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of opioid receptor binding. The structure of this compound includes a morphinan backbone with a 4-iodophenyl carbamate group attached, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate typically involves multiple steps, starting from the morphinan core structure. The synthetic route includes:
Formation of the Morphinan Core: This involves the cyclization of appropriate precursors to form the morphinan skeleton.
Introduction of the Methyl Group: A methyl group is introduced at the 17th position of the morphinan core.
Attachment of the 4-Iodophenyl Carbamate Group: This step involves the reaction of the morphinan derivative with 4-iodophenyl isocyanate to form the carbamate linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate has several scientific research applications:
Chemistry: It is used as a ligand in studies involving opioid receptors, helping to understand receptor-ligand interactions.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Industry: The compound can be used in the synthesis of other pharmacologically active derivatives
Mechanism of Action
The mechanism of action of 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate involves its interaction with opioid receptors, particularly the mu and kappa receptors. Upon binding to these receptors, the compound induces a conformational change that triggers downstream signaling pathways, modulating the activity of effectors such as adenylate cyclase . This interaction leads to the compound’s pharmacological effects, including analgesia and other central nervous system activities.
Comparison with Similar Compounds
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate can be compared with other morphinan derivatives such as:
Cyclorphan: Known for its potent mu and kappa opioid receptor activity.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Levorphanol: A potent opioid analgesic with high affinity for mu receptors
The uniqueness of this compound lies in its specific structural modifications, such as the 4-iodophenyl carbamate group, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Properties
Molecular Formula |
C24H27IN2O2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C24H27IN2O2/c1-27-13-12-24-11-3-2-4-20(24)22(27)14-16-5-10-19(15-21(16)24)29-23(28)26-18-8-6-17(25)7-9-18/h5-10,15,20,22H,2-4,11-14H2,1H3,(H,26,28)/t20-,22+,24+/m0/s1 |
InChI Key |
YGDGBZQTGCWFHN-BGWNEDDSSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)NC5=CC=C(C=C5)I |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)NC5=CC=C(C=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















